![molecular formula C10H9NO3 B1315741 Ethyl benzo[d]isoxazole-3-carboxylate CAS No. 57764-49-5](/img/structure/B1315741.png)

Ethyl benzo[d]isoxazole-3-carboxylate

Overview

Description

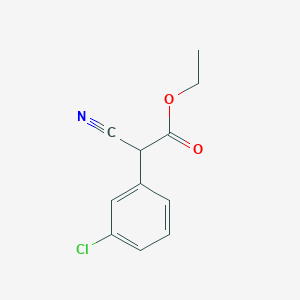

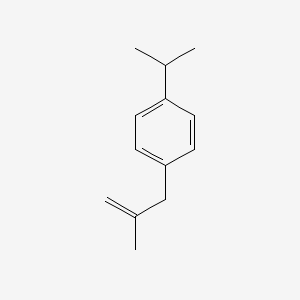

Ethyl benzo[d]isoxazole-3-carboxylate (EBIC) is an organic compound composed of two benzene rings and a carboxylic acid group. It is a type of heterocyclic compound, which is a cyclic compound that contains atoms of at least two different elements as members of its ring. EBIC has a variety of applications in scientific research, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

1. Organic Chemistry

- Application : Ethyl benzo[d]isoxazole-3-carboxylate is used in the synthesis of isoxazoles, a five-membered heterocyclic moiety .

- Results : This metal-free synthetic route has been found to be eco-friendly and maintains the rule of “Green Chemistry” and atom economy .

2. Drug Discovery

- Application : Isoxazole is a common moiety found in many commercially available drugs . Therefore, Ethyl benzo[d]isoxazole-3-carboxylate could potentially be used in the synthesis of these drugs.

- Method : The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .

- Results : The development of these synthetic methods could potentially expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

3. Physicochemical Properties

- Application : The physicochemical properties of Ethyl benzo[d]isoxazole-3-carboxylate make it a potential candidate for drug discovery .

- Method : The compound’s properties such as the number of heavy atoms, fraction Csp3, number of H-bond acceptors and donors, molar refractivity, TPSA, GI absorption, BBB permeant, P-gp substrate, and CYP inhibitors are taken into account during the drug discovery process .

- Results : The compound has high GI absorption, is BBB permeant, and is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 2.44, indicating its lipophilicity .

4. Safety

- Application : Understanding the safety of Ethyl benzo[d]isoxazole-3-carboxylate is crucial for its handling and use in various applications .

- Method : Safety information such as signal word, hazard statements, and precautionary statements are provided .

- Results : The compound has a signal word of “Warning” and a hazard statement of "H302" .

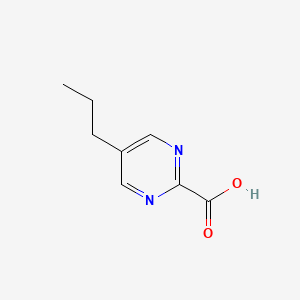

5. BRD4 Inhibitors Against Acute Myeloid Leukemia

- Application : The compound has been used in the design of new compounds that act as BRD4 inhibitors, which are being studied for their potential use in the treatment of acute myeloid leukemia .

- Method : The researchers designed 26 new compounds by modifying the 3-ethyl-benzo[d]isoxazole core with sulfonamides . Most of these compounds exhibited potent BRD4 binding activities .

- Results : Two of these compounds, 11h and 11r, were effective for BRD4(1) binding and showed remarkable anti-proliferative activity against MV4-11 cells . Furthermore, compound 11r concentration-dependently inhibited the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .

6. Molecular Visualization

- Application : The 3-dimensional (3D) molecular structures of Ethyl benzo[d]isoxazole-3-carboxylate can be used in various visualization programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .

- Method : These programs can produce impressive simulation visualizations based on the data derived from quantum chemical computations under DFT (Density Functional Theory) .

- Results : These visualizations can be used for a variety of purposes, including research, education, and drug design .

properties

IUPAC Name |

ethyl 1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)14-11-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTACBSCHHOIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557044 | |

| Record name | Ethyl 1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl benzo[d]isoxazole-3-carboxylate | |

CAS RN |

57764-49-5 | |

| Record name | Ethyl 1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

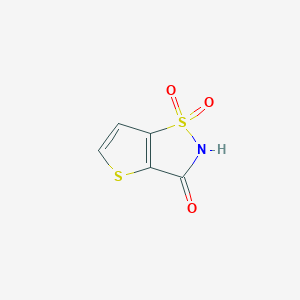

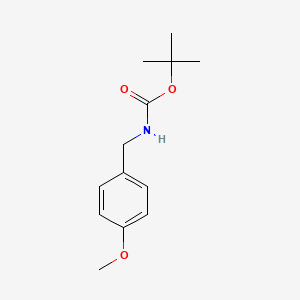

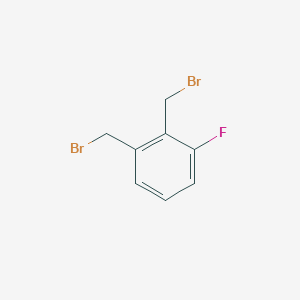

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)